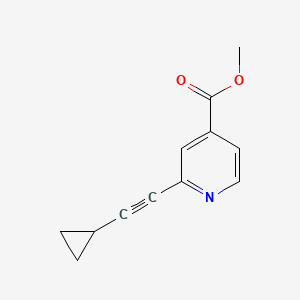

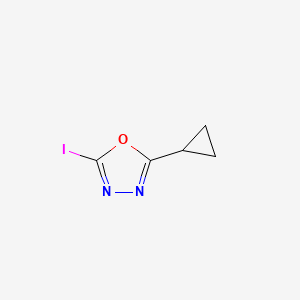

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole

説明

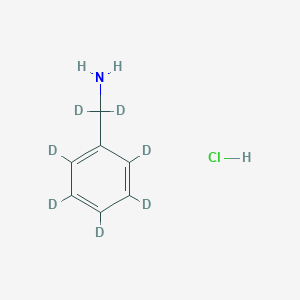

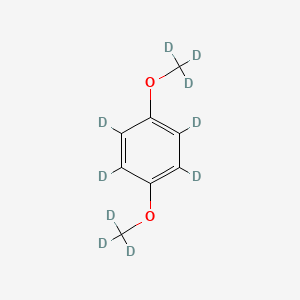

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Compounds of this type have been successfully used in various fields due to their desirable biological activity .

Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Due to the different arrangement of the hetero-atoms, oxadiazoles exist in different isomeric forms .科学的研究の応用

Pharmaceutical Industry: Anticancer Agent

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole derivatives have been studied for their potential as anticancer agents. The structure of 1,3,4-oxadiazoles allows for the inhibition of specific biological targets related to cancer growth and proliferation. For instance, these compounds can inhibit telomerase activity, histone deacetylases (HDAC), thymidylate synthase, and thymidine phosphorylase enzymes, which are crucial in cancer cell replication .

Material Science: OLEDs

In the field of material science, 1,3,4-oxadiazole derivatives, including 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, are used in the development of organic light-emitting diodes (OLEDs). These compounds contribute to the efficiency and stability of OLEDs, which are used in display and lighting technologies .

High-Energy Materials

Oxadiazoles, such as 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, have been identified as high-energy materials due to their favorable oxygen balance and positive heat of formation. They are utilized in the design of energetic materials that require a high output of energy upon activation .

Corrosion Inhibition

The oxadiazole ring system has properties that make it suitable for use as corrosion inhibitors. These compounds can form protective layers on metals, preventing oxidation and degradation caused by environmental factors .

Optoelectronic Devices

1,3,4-Oxadiazole derivatives are integral in the development of optoelectronic devices. Their electronic properties make them suitable for use in components that interact with both light and electricity, such as photodiodes and solar cells .

Gas Separation Membranes

These compounds are also applied in creating membranes for high-pressure mixed-gas separation. The structural properties of oxadiazoles allow for selective permeability, which is essential in the separation of gases for industrial applications .

Energetic Materials

The energetic behavior of oxadiazole derivatives makes them candidates for use in propellants and explosives. Their ability to release a significant amount of energy rapidly is valuable in military and aerospace applications .

Metal Ion Sensors

The unique structure of 1,3,4-oxadiazoles enables them to act as sensors for metal ions. This application is particularly useful in environmental monitoring and industrial processes where metal ion detection is crucial .

将来の方向性

The future directions for the research and development of 1,3,4-oxadiazoles, including 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, involve finding out about new molecules with potential biological effects . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .

特性

IUPAC Name |

2-cyclopropyl-5-iodo-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAXXZKFLLLKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。